molecular formula C16H14ClN3O2S B2980175 5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-62-8

5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2980175
CAS RN: 899732-62-8
M. Wt: 347.82
InChI Key: JQJNRRLZBXDZNG-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been the subject of much research due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-5-one derivatives involves a pyrimidine ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidin-5-one derivatives would depend on the specific substituents attached to the ring. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-5-one derivatives would depend on the specific substituents attached to the ring. These could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

One of the primary areas of research involving this compound is its synthesis and structural analysis. Compounds with a pyrido[2,3-d]pyrimidine backbone, like the one , often exhibit a planar fused-ring system, which is a critical feature for the interaction with biological targets. Studies have detailed the synthesis of similar heterocyclic molecules, highlighting the importance of their crystalline structure, hydrogen bonding, and molecular conformation for their biological activity and chemical reactivity (Low et al., 2004).

Heterocyclic Chemistry Applications

Research in heterocyclic chemistry has demonstrated the utility of pyrido[2,3-d]pyrimidine derivatives as precursors or intermediates in synthesizing various biologically active molecules. For instance, compounds obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been studied for their cytotoxic activities, indicating the potential therapeutic applications of sulfanyl-substituted pyrimidines (Stolarczyk et al., 2018). Such studies underscore the relevance of sulfanyl-substituted pyrimidines in drug discovery and development.

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidin-5-one derivatives would depend on their specific biological activity. For example, some compounds of this class exhibit antiproliferative activity, suggesting they may interact with cellular machinery involved in cell division .

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidin-5-one derivatives would depend on the specific compound. Some compounds of this class have been found to exhibit biological activity, suggesting they could have potential toxic effects .

Future Directions

Future research on pyrido[2,3-d]pyrimidin-5-one derivatives could involve the synthesis of new derivatives with different substituents, in order to explore their potential biological activities . Additionally, more detailed studies on their mechanisms of action could help to better understand their biological effects .

properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-19-14-13(15(21)20(2)16(19)22)12(6-7-18-14)23-9-10-4-3-5-11(17)8-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJNRRLZBXDZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

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